Pramoxine Hydrochloride

Description

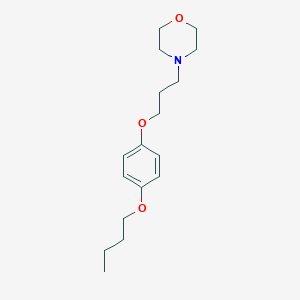

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCBXBCPLUFJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-65-8 (Parent) | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047777 | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |

| Record name | SID855556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

637-58-1 | |

| Record name | Pramoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-183 °C | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Pramoxine Hydrochloride on Neuronal Membranes

Executive Summary

Pramoxine hydrochloride is a topical local anesthetic that exerts its therapeutic effect—the temporary relief of pain and itching—by reversibly blocking nerve signal transmission.[1] This guide provides a detailed examination of the molecular mechanisms underpinning this action for researchers, scientists, and drug development professionals. At its core, pramoxine functions by inhibiting voltage-gated sodium channels (NaV channels) within the neuronal membrane.[1] This blockade prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby silencing the transmission of nociceptive and pruritic signals to the central nervous system.[1] The interaction is not static; it is a dynamic, state-dependent process, with pramoxine exhibiting differential affinity for the resting, open, and inactivated conformations of the NaV channel. This guide will dissect these interactions, contextualize them within established pharmacological theories, and detail the state-of-the-art electrophysiological techniques used to elucidate these mechanisms.

Foundational Neuroscience: The Neuronal Membrane and Action Potential

The neuronal membrane is a phospholipid bilayer that maintains a resting membrane potential, typically around -70mV, through the action of ion pumps and channels. This polarized state is crucial for electrical excitability. The initiation and propagation of nerve impulses, or action potentials, are mediated by voltage-gated ion channels.[2] An action potential is a rapid, transient depolarization of the membrane, driven primarily by the influx of Na+ ions through NaV channels, followed by repolarization due to the efflux of potassium ions (K+).[2]

Voltage-gated sodium channels are transmembrane proteins that cycle through three primary conformational states[3]:

-

Resting (Closed): At the resting membrane potential, the channel is closed but capable of opening in response to a depolarizing stimulus.[3]

-

Activated (Open): Upon membrane depolarization to a threshold potential, the channel rapidly opens, allowing a surge of Na+ ions into the cell. This phase is very brief, lasting only 1-2 milliseconds.[3]

-

Inactivated (Closed): Almost immediately after opening, the channel enters a non-conductive, inactivated state where it is refractory to further stimulation until the membrane repolarizes.[3]

This precise cycling is fundamental for high-fidelity nerve signal transmission. Local anesthetics, including pramoxine, disrupt this process.

The Primary Target: Voltage-Gated Sodium Channels (NaV)

The definitive molecular target for local anesthetics is the voltage-gated sodium channel.[4] Pramoxine hydrochloride achieves its anesthetic effect by physically or allosterically occluding the NaV channel pore, preventing sodium ion permeation.[1] The drug, in its unionized form, penetrates the lipid-rich nerve membrane.[3] Once in the axoplasm, it re-equilibrates into its cationic (ionized) form, which is the primary species that binds to the receptor site within the channel.[3]

The binding site for local anesthetics has been localized to the inner pore of the channel, specifically involving amino acid residues on the S6 transmembrane segments of the α-subunit.[4][5][6] Highly conserved aromatic amino acids, such as a critical phenylalanine residue in domain IV's S6 segment (IV-S6), are crucial for high-affinity drug interaction.[4]

State-Dependent Blockade: The Modulated Receptor Hypothesis

The efficacy of pramoxine is not constant but is highly dependent on the conformational state of the NaV channel. This phenomenon is best explained by the Modulated Receptor Hypothesis .[7] This hypothesis posits that local anesthetics have different binding affinities for the resting, open, and inactivated states of the NaV channel.[7][8]

-

Low Affinity for Resting State: In resting neurons (at hyperpolarized potentials), the NaV channels are predominantly in the closed state. Pramoxine has a relatively low affinity for this conformation.[6][8]

-

High Affinity for Open and Inactivated States: During an action potential, channels cycle through the open and inactivated states. Pramoxine exhibits a much higher affinity for these conformations.[6][7][8]

This state-dependent affinity leads to a "use-dependent" or "phasic" block.[9] Nerves that are firing at a higher frequency (as is common in pain or itch signaling) will have their NaV channels spending more time in the open and inactivated states.[10] This provides more high-affinity binding opportunities for pramoxine, leading to a more rapid and profound nerve block. The binding of the drug to the inactivated state stabilizes this conformation, prolonging the refractory period of the neuron and further inhibiting its ability to fire.[4][7]

Data Summary: State-Dependent Affinity of Local Anesthetics

| NaV Channel State | Relative Binding Affinity | Typical IC50 Range | Causality |

| Resting | Low | Millimolar (mM) | The binding site is less accessible or has a lower-affinity conformation. |

| Open | High | Micromolar (µM) | The channel pore is open, allowing easier access to the binding site. |

| Inactivated | Highest | Micromolar (µM) | The binding site conformation is optimal for high-affinity drug interaction. |

Visualization of the Mechanism

Diagram 1: State-Dependent Blockade of NaV Channel

The following diagram illustrates the core concept of the Modulated Receptor Hypothesis, showing how pramoxine preferentially binds to and stabilizes the open and inactivated states of the voltage-gated sodium channel.

Caption: Workflow for characterizing pramoxine's action using patch-clamp.

Conclusion: A Field-Proven Insight

The mechanism of action of pramoxine hydrochloride is a classic example of state-dependent ion channel blockade. Its clinical efficacy in providing temporary analgesia and anti-pruritic effects stems directly from its ability to preferentially inhibit the NaV channels of rapidly firing sensory neurons. [1][10]Understanding this nuanced mechanism is not merely academic; it is critical for drug development professionals seeking to design next-generation local anesthetics with improved safety profiles and efficacy. For instance, designing molecules with even greater affinity for the inactivated state over the resting state could lead to drugs that are more selective for hyperactive, pain-signaling nerves while having minimal effect on normally functioning motor or sensory pathways. The electrophysiological protocols detailed herein represent the foundational tools required to validate such mechanistic claims and drive the rational design of superior therapeutics.

References

-

The Sodium Channel as a Target for Local Anesthetic Drugs. (2011). Frontiers in Pharmacology. [Link]

-

State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. (n.d.). Handbook of Experimental Pharmacology. [Link]

-

Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. (2017). Springer Link. [Link]

-

Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. (2018). PubMed Central. [Link]

-

What is the mechanism of Pramocaine Hydrochloride? (2024). Patsnap Synapse. [Link]

-

An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery. (2017). PubMed Central. [Link]

-

Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (2020). PubMed Central. [Link]

-

State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. (n.d.). ResearchGate. [Link]

-

Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. (2022). Frontiers in Pharmacology. [Link]

-

An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery. (2017). ResearchGate. [Link]

-

Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. [Link]

-

Commentary: A Revised View of Local Anesthetic Action: What Channel State Is Really Stabilized? (2018). Frontiers in Pharmacology. [Link]

-

The pharmacology of voltage-gated sodium channel activators. (2017). UQ eSpace, The University of Queensland. [Link]

-

State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. (2014). ResearchGate. [Link]

-

Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. (2012). PubMed Central. [Link]

-

In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. (2024). PubMed. [Link]

-

Membranes and Synaptosomes Used to Investigate Synaptic GABAergic Currents in Epileptic Patients. (2024). MDPI. [Link]

-

Voltage-Gated Sodium Channels Regulating Action Potential Generation in Itch-, Nociceptive-, and Low-Threshold Mechanosensitive Cutaneous C-Fibers. (2021). The Journal of Neuroscience. [Link]

-

Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. (n.d.). DentalKey. [Link]

-

Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (2000). Journal of General Physiology. [Link]

-

Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels. (2022). eScholarship.org. [Link]

-

Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. (2004). ResearchGate. [Link]

-

Differential Effects of Batrachotoxin-A Esters on Voltage-Gated Sodium Channel Activation and Inactivation. (2018). ChemRxiv. [Link]

-

What electrophysiology brings to preclinical studies. (2021). MD Biosciences. [Link]

-

Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. (2008). BJA: British Journal of Anaesthesia. [Link]

-

Patch clamp protocol. (n.d.). protocols.io. [Link]

-

Molecular determinants of state-dependent block of Na+ channels by local anesthetics. (1994). PubMed. [Link]

Sources

- 1. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. medistudygo.com [medistudygo.com]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 5. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Pramoxine Hydrochloride

Introduction

Pramoxine hydrochloride is a topical anesthetic and antipruritic agent belonging to the morpholine derivative class.[1][2] Its mechanism of action involves the reversible blockade of nerve impulse initiation and conduction by decreasing the permeability of neuronal membranes to sodium ions.[1][3][4] This stabilization of the neuronal membrane inhibits the depolarization necessary for action potential propagation, resulting in a local numbing sensation.[3][5] Structurally distinct from ester or amide-type local anesthetics (e.g., benzocaine or lidocaine), pramoxine's unique morpholine ether structure is significant in a clinical context as it minimizes the risk of cross-sensitivity reactions in patients with allergies to traditional "caine" anesthetics.[5]

This technical guide provides a comprehensive overview of the core physicochemical properties of pramoxine hydrochloride. Understanding these characteristics is paramount for researchers, formulation scientists, and quality control professionals involved in the development, manufacturing, and analysis of pharmaceutical products containing this active pharmaceutical ingredient (API). The data herein are synthesized from pharmacopeial monographs, peer-reviewed literature, and chemical databases to ensure authoritative grounding.

Chemical Identity and General Properties

The fundamental identity of a pharmaceutical substance is established by a consistent set of chemical and physical descriptors. These parameters serve as the primary identifiers in regulatory submissions, quality control testing, and scientific literature.

| Property | Value | Source(s) |

| Chemical Name | 4-[3-(4-butoxyphenoxy)propyl]morpholine hydrochloride | [6][7] |

| Synonyms | Pramocaine Hydrochloride | [8] |

| CAS Number | 637-58-1 | [4][8][9][10] |

| Molecular Formula | C₁₇H₂₇NO₃ · HCl | [9][10] |

| Molecular Weight | 329.86 g/mol | [8][10] |

| Appearance | White to practically white, crystalline powder. May possess a slight aromatic odor and is noted to have a numbing taste. | [5][10] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability, formulation design, and route of administration. Pramoxine hydrochloride's solubility dictates the choice of excipients and solvent systems required to create stable and effective topical formulations such as creams, lotions, and gels.

| Solvent | Descriptive Term | Quantitative Value (if available) | Source(s) |

| Water | Freely Soluble | 66 mg/mL | [1][3][8][10] |

| Alcohol / Ethanol | Freely Soluble | 15 - 66 mg/mL | [8][10][11] |

| Methanol | Soluble | Not specified | [9] |

| Chloroform | Soluble | Not specified | [5][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 5 - 66 mg/mL | [8][11] |

| Dimethylformamide (DMF) | Soluble | ~5 mg/mL | [11] |

| Ether | Very Slightly Soluble | Not specified | [5] |

*Note: Discrepancies in reported quantitative solubility values can arise from variations in experimental conditions, such as temperature, pH, and the exact purity of the substance tested. For formulation purposes, empirical determination under process-specific conditions is recommended.

Thermal and Acid-Base Characteristics

Melting Point

The melting range is a crucial indicator of a crystalline solid's purity. For pramoxine hydrochloride, the compendial range is narrow, reflecting a high degree of purity for the pharmaceutical-grade substance.

-

Other Reported Values: Ranges up to 181-183 °C have also been reported in chemical literature.[1][12]

Expert Insight: The United States Pharmacopeia (USP) value is the standard against which pharmaceutical-grade material should be judged. Deviations from this range may indicate the presence of impurities or a different polymorphic form.

Experimental Protocol: Melting Range Determination (per USP <741>)

-

Apparatus: Utilize a capillary melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Sample Preparation: Finely powder the dry pramoxine hydrochloride sample. Pack the powder into a capillary tube to a height of 2.5–3.5 mm.

-

Heating: Place the tube in the apparatus. Heat at a rate of approximately 10 °C/min until the temperature is about 30 °C below the expected melting point.

-

Measurement: Reduce the heating rate to 1–2 °C/min.

-

Record: The melting range is the temperature span from the point at which the substance first collapses or forms a clear liquid (meniscus) to the point at which it is completely liquefied. The observed range must fall within the specification (170-174 °C).

Acidity Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH. This governs its solubility, membrane permeability, and interaction with biological targets.

-

Reported pKa: 6.4[8]

Expert Insight: With a pKa of 6.4, the morpholine nitrogen of pramoxine will be significantly protonated (cationic) at the acidic pH of the skin surface (typically pH 4.5-5.5). This positive charge is crucial for its interaction with the negatively charged interior of the sodium channel. However, a sufficient population of the uncharged (free base) form must also exist to facilitate penetration through the lipophilic stratum corneum. Therefore, formulating products within a pH range that balances solubility (favoring the ionized form) and skin penetration (favoring the neutral form) is a key development challenge.

Spectroscopic Profile

Spectroscopic techniques provide a unique "fingerprint" of a molecule, serving as robust tools for identification and quantification.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary identification method specified in the USP monograph for pramoxine hydrochloride.[6][7] The spectrum is characterized by absorption bands corresponding to the vibrations of its specific functional groups. An authenticated reference standard (e.g., USP Pramoxine Hydrochloride RS) must be used for comparison. The NIST WebBook provides a reference IR spectrum for this compound.[13]

Key Expected Absorption Bands:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching: ~2850-3000 cm⁻¹

-

Aromatic C=C stretching: ~1500-1600 cm⁻¹

-

C-O Ether stretching: ~1240 cm⁻¹ (aromatic ether) and ~1120 cm⁻¹ (aliphatic ether in morpholine ring)

-

C-N stretching: ~1100-1300 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pramoxine hydrochloride possesses a butoxyphenoxy chromophore that absorbs UV radiation, making it quantifiable by UV-Vis spectrophotometry and, more commonly, by HPLC with a UV detector. The wavelength of maximum absorbance (λmax) is a key parameter for analytical method development.

-

Detection Wavelengths in HPLC: 224 nm and 262 nm are commonly used for detection in HPLC methods, indicating significant absorbance in this region of the UV spectrum.[6][14]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity, potency (assay), and stability of pramoxine hydrochloride. The USP provides a validated method for this purpose.[6]

Experimental Protocol: USP Assay Method for Pramoxine Hydrochloride

This protocol ensures the accurate quantification of the API and is a self-validating system when system suitability criteria are met.

-

pH 7.5 Phosphate Buffer Preparation: Dissolve 8.71 g of dibasic potassium phosphate in ~800 mL of water. Adjust the pH to 7.5 ± 0.1 using dilute phosphoric acid. Add water to a final volume of 1000 mL and mix.

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and pH 7.5 Phosphate Buffer in a 55:45 ratio. Causality: The acetonitrile acts as the organic modifier to elute the moderately nonpolar pramoxine from the C18 stationary phase. The phosphate buffer controls the pH to maintain a consistent ionization state of the analyte, ensuring reproducible retention times.

-

Standard Preparation: Accurately weigh a quantity of USP Pramoxine Hydrochloride RS and dissolve it in the Mobile Phase to obtain a final concentration of approximately 0.5 mg/mL.

-

Assay (Sample) Preparation: Accurately weigh ~50 mg of Pramoxine Hydrochloride, transfer to a 100-mL volumetric flask, and dissolve and dilute to volume with the Mobile Phase. Mix thoroughly.

-

Chromatographic System:

-

HPLC: A liquid chromatograph equipped with a UV detector set to 224 nm.

-

Column: 4.6-mm × 25-cm; packing L1 (octadecyl silane, C18).

-

Column Temperature: 40 °C. Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

-

Flow Rate: Approximately 2 mL/min.

-

-

System Suitability: Inject the Standard preparation. The system is deemed suitable for analysis if:

-

Theoretical Plates: Not less than 1500.

-

Tailing Factor: Not more than 1.5.

-

Relative Standard Deviation (RSD): Not more than 1.5% for replicate injections.

-

-

Procedure: Separately inject equal volumes (e.g., 20 µL) of the Standard and Assay preparations. Record the chromatograms and measure the peak responses.

-

Calculation: Calculate the quantity of C₁₇H₂₇NO₃·HCl in the portion of Pramoxine Hydrochloride taken.

Caption: HPLC assay workflow for Pramoxine Hydrochloride.

Stability and Storage

The stability of an API is critical to ensure its safety and efficacy throughout its shelf life.

-

Storage: The USP monograph specifies that Pramoxine Hydrochloride should be preserved in tight containers.[6][7] This is to protect it from moisture and other environmental contaminants.

-

Hygroscopicity: The "Loss on drying" test, which specifies drying at 105 °C for 1 hour, shows a limit of not more than 1.0% weight loss.[6][7] This indicates that the material is not significantly hygroscopic under normal conditions.

-

Degradation: Stability-indicating HPLC methods have been developed that subject the drug to stress conditions including acid, base, peroxide, heat, and light.[14] The ability to separate the parent drug from any potential degradants in these studies confirms the stability-indicating nature of the analytical method.[14]

Conclusion

Pramoxine hydrochloride is a well-characterized crystalline solid whose physicochemical properties are defined by official pharmacopeial standards. Its identity is confirmed by its distinct melting point and IR spectrum, while its purity and potency are reliably determined using a robust reversed-phase HPLC method. The solubility profile and pKa are key parameters that govern its formulation into effective topical drug products. A thorough understanding and application of these properties are essential for any scientist or researcher working with this important local anesthetic, ensuring the development of safe, stable, and effective pharmaceutical preparations.

References

-

The Good Scents Company. (n.d.). pramoxine hydrochloride, 637-58-1. Retrieved from [Link]

-

USP Convention. (n.d.). Pramoxine Hydrochloride. In Pharmacopeia.cn. Retrieved from [Link]

-

PCCA. (n.d.). PRAMOXINE HYDROCHLORIDE USP. Retrieved from [Link]

-

Dormer Laboratories Inc. (2015). Pramoxine hydrochloride (P-039) Patient Information Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pramoxine Hydrochloride. In PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pramoxine. In PubChem Compound Database. Retrieved from [Link]

-

Saki, E., et al. (2013). Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC. Analytical Methods, 5(19), 5319-5325. Retrieved from [Link]

-

Food and Drug Administration. (n.d.). Nomination for Inclusion on the List of Bulk Drug Substances That Can Be Used To Compound Drug Products. In Regulations.gov. Retrieved from [Link]

-

USP Convention. (n.d.). USP Monographs: Pramoxine Hydrochloride. In USP29-NF24. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC. Retrieved from [Link]

-

Attia, K. A., et al. (2018). Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. Journal of Food and Drug Analysis, 26(4), 1160-1170. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pramoxine Hydrochloride-impurities. Retrieved from [Link]

-

Drugs.com. (n.d.). Pramoxine Monograph for Professionals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pramoxine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Brown, L. W. (1978). High-pressure liquid chromatographic analysis of pramoxine hydrochloride in high lipoid aerosol foam dosage form. Journal of Pharmaceutical Sciences, 67(9), 1254-1256. Retrieved from [Link]

Sources

- 1. Pramoxine Hydrochloride | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. dormer.com [dormer.com]

- 4. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Pramoxine Hydrochloride [drugfuture.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. selleckchem.com [selleckchem.com]

- 9. Pramoxine Hydrochloride | 637-58-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. PRAMOXINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pramoxine hydrochloride, 637-58-1 [thegoodscentscompany.com]

- 13. Pramoxine hydrochloride [webbook.nist.gov]

- 14. Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-the-In-Vitro-Solubility-and-Stability-of-Pramoxine-Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Pramoxine Hydrochloride

Pramoxine hydrochloride is a topical anesthetic of the morpholine ether class, distinct from the more common ester or amide-type local anesthetics.[1][2] This structural uniqueness is significant as it minimizes the risk of cross-sensitivity reactions in patients with allergies to other local anesthetics.[2][3] Clinically, pramoxine is utilized for the temporary relief of pain and itching associated with a variety of dermatological conditions, including minor burns, insect bites, and rashes, as well as anorectal disorders like hemorrhoids.[4] Its mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes. This action decreases the permeability of the membrane to sodium ions, thereby stabilizing it and inhibiting the depolarization necessary for the propagation of pain and itch signals.[4][5][6] Given its widespread use in topical formulations, a thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable drug products.

Part 1: Physicochemical Properties Governing Formulation Strategy

A foundational understanding of pramoxine hydrochloride's physicochemical properties is essential for any formulation development program. These parameters dictate its behavior in various solvent systems and its inherent susceptibility to degradation.

Core Physicochemical Characteristics

Pramoxine hydrochloride is the salt form of the pramoxine base, rendering it more water-soluble.[7] Key properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C17H28ClNO3 | [4][8] |

| Molecular Weight | 329.86 g/mol | [3][9] |

| Appearance | White to off-white crystalline powder | [6][10] |

| Melting Point | 181-183 °C | [6][11] |

| pKa | 6.4 | [9] |

| logP (estimated) | 3.70650 | [6] |

The pKa of 6.4 is particularly noteworthy. It indicates that pramoxine hydrochloride is a weak base, and its degree of ionization—and therefore its solubility—will be significantly influenced by the pH of the surrounding medium. The relatively high logP value suggests a lipophilic character for the free base, which has implications for its interaction with non-aqueous components of a formulation and its potential for skin penetration.

General Solubility Profile

Pramoxine hydrochloride exhibits a varied solubility profile. It is described as freely soluble in water and ethanol.[3][4][9] Its solubility extends to organic solvents such as methanol, chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[12][13] However, it is sparingly soluble in aqueous buffers.[12] For optimal solubility in aqueous buffer systems, it is recommended to first dissolve the compound in ethanol before dilution with the aqueous buffer.[12]

Part 2: In Vitro Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy, particularly in topical formulations where dissolution from the vehicle is a prerequisite for skin permeation. A comprehensive in vitro solubility assessment is therefore a cornerstone of pre-formulation and formulation development.

Methodology for Equilibrium Solubility Determination

A robust method for determining the equilibrium solubility of pramoxine hydrochloride involves the shake-flask method, which is considered the gold standard.

Experimental Protocol:

-

Preparation of Media: Prepare a range of physiologically relevant media, including simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and fasted state simulated intestinal fluid (FaSSIF).[14][15] The composition of these media is designed to mimic the in vivo conditions of the gastrointestinal tract, which can be relevant even for topical products if systemic absorption is being considered or if there is a potential for oral ingestion.[16][17][18]

-

Drug Addition: Add an excess amount of pramoxine hydrochloride to each medium in sealed containers.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw aliquots at defined time points (e.g., 24, 48 hours). Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of dissolved pramoxine hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

Equilibrium Solubility Workflow

Impact of pH on Solubility

Given its pKa of 6.4, the solubility of pramoxine hydrochloride is expected to be highly pH-dependent. In acidic environments (pH < pKa), the molecule will be predominantly in its ionized, more water-soluble form. Conversely, in neutral to basic environments (pH > pKa), the un-ionized, less soluble free base will predominate. This relationship is critical when formulating products with a specific pH or when considering the physiological pH of the target application site (e.g., skin, which has a slightly acidic pH).

Influence of Excipients

The solubility of pramoxine hydrochloride can be significantly modulated by the presence of various formulation excipients.

-

Co-solvents: Propylene glycol, a common solvent in topical formulations, can enhance the solubility of pramoxine hydrochloride.[3]

-

Surfactants: Emulsifying agents and surfactants, such as cetyl alcohol, glyceryl monostearate, and polyoxyl-40 stearate, can increase the apparent solubility of pramoxine hydrochloride through micellar solubilization.[1][3]

-

Penetrating Agents: These excipients can also influence the solubility of the drug within the formulation vehicle.[1]

Part 3: In Vitro Stability and Forced Degradation Studies

Assessing the stability of pramoxine hydrochloride is a mandatory step in drug development to ensure its safety, efficacy, and shelf-life. Forced degradation studies are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.[19]

Forced Degradation Protocol

Forced degradation studies expose the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[20] These studies are conducted in accordance with International Council for Harmonisation (ICH) guidelines.[19][21]

Experimental Protocol:

-

Stress Conditions: Subject solutions of pramoxine hydrochloride to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80°C).

-

Basic Hydrolysis: 0.1 N NaOH at elevated temperature.

-

Oxidative Degradation: 3-30% H2O2 at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80-100°C).

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[21]

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. The method must be capable of separating the intact pramoxine hydrochloride from any degradation products.[22]

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the pramoxine hydrochloride peak, ensuring that no co-eluting degradants are present.

-

Mass Balance: Aim for a mass balance close to 100%, accounting for the amount of degraded drug and the amount of intact drug remaining.

Forced Degradation Workflow

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method.[22]

Key Method Development Considerations:

-

Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of pramoxine hydrochloride.[23][24][25]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer should be carefully controlled to ensure optimal peak shape and retention.[26][23][24]

-

Detection: UV detection is suitable for the quantification of pramoxine hydrochloride, with wavelengths around 230 nm or 262 nm being reported.[26][23]

-

Gradient Elution: A gradient elution program may be necessary to achieve adequate separation of the parent drug from all potential degradation products within a reasonable run time.[26]

Stress studies conducted on a combination product containing pramoxine HCl and benzalkonium chloride indicated no interference from the drug product or excipients under acidic, basic, oxidative, thermal, and photolytic conditions, demonstrating the stability-indicating nature of the developed HPLC method.[26]

Part 4: Formulation Considerations and Excipient Compatibility

The choice of excipients in a topical formulation is critical not only for achieving the desired physical characteristics and drug delivery profile but also for ensuring the stability of the API.

Common Excipients in Pramoxine Hydrochloride Formulations

Pramoxine hydrochloride is often formulated in creams, lotions, and aerosol foams.[1][3] Common excipients include:

-

Solvents: Propylene glycol[3]

-

Emulsifying Agents/Thickeners: Cetyl alcohol, glyceryl monostearate, PEG 100 stearate blend, laureth-23, polyoxyl-40 stearate[3]

-

Preservatives: Methylparaben, propylparaben[3]

-

pH Modifiers: Trolamine[3]

-

Propellants (for foams): Isobutane, propane[3]

Excipient Compatibility Studies

It is imperative to conduct compatibility studies between pramoxine hydrochloride and key excipients to identify any potential interactions that could lead to degradation of the API or the formation of undesirable byproducts. These studies typically involve preparing binary mixtures of the API and each excipient and storing them under accelerated stability conditions. The samples are then analyzed for the appearance of new peaks or a decrease in the concentration of pramoxine hydrochloride.

Conclusion

A comprehensive understanding of the in vitro solubility and stability of pramoxine hydrochloride is fundamental to the successful development of robust and effective topical drug products. This guide has outlined the key physicochemical properties of pramoxine hydrochloride and provided a framework for its systematic evaluation. By employing the described methodologies for solubility assessment, forced degradation studies, and the development of stability-indicating analytical methods, researchers and formulation scientists can navigate the challenges of drug development and ensure the quality, safety, and efficacy of pramoxine hydrochloride-containing formulations.

References

-

Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC. Analytical Methods. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

- Patel, K. M., & Patel, A. D. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method.

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [Link]

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

-

Biorelevant.com. Why Biorelevant Solubility Tests Are So Useful. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Slideshare. Ich guidelines for stability studies 1. [Link]

- International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

-

PubChem. Pramoxine Hydrochloride. [Link]

-

Wikipedia. Pramocaine. [Link]

-

High-pressure liquid chromatographic analysis of pramoxine hydrochloride in high lipoid aerosol foam dosage form. Journal of Pharmaceutical Sciences. [Link]

-

Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Marmara Pharmaceutical Journal. [Link]

-

PharmaCompass. Pramoxine. [Link]

-

DailyMed. Pramoxine Hydrochloride. [Link]

-

Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study. Pharmaceutical Development and Technology. [Link]

-

Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

-

Selleck China. Pramoxine HCl Product Information. [Link]

-

A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. ResearchGate. [Link]

-

Biorelevant.com. Biorelevant Dissolution Experiments. [Link]

-

Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. Journal of Food and Drug Analysis. [Link]

-

(PDF) Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. ResearchGate. [Link]

-

PubChem. Pramoxine. [Link]

-

Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile. MDPI. [Link]

-

Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography. [Link]

-

Novel Stability Indicating UHPLC Method Development and Validation for Simultaneous Quantification of Hydrocortisone Acetate, Pramoxine Hydrochloride, Potassium Sorbate and Sorbic Acid in Topical Cream Formulation. ResearchGate. [Link]

-

Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile. National Institutes of Health. [Link]

-

Comparative study of two different chromatographic approaches for quantitation of hydrocortisone acetate and pramoxine hydrochloride in presence of their impurities. Scilit. [Link]

-

Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile. PubMed. [Link]

-

Topical Pramoxine in Chronic Pruritus: Where do We Stand? Indian Dermatology Online Journal. [Link]

-

(PDF) Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile. ResearchGate. [Link]

-

(PDF) Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. ResearchGate. [Link]

- Preparation method of pramoxine hydrochloride.

-

Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC. ResearchGate. [Link]

-

A kind of preparation method of pramoxine hydrochloride. Patsnap. [Link]

- Preparation method of pramoxine hydrochloride.

-

PRAMOXINE HYDROCHLORIDE USP. PCCA. [Link]

Sources

- 1. Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. Pramoxine Hydrochloride | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Pramocaine - Wikipedia [en.wikipedia.org]

- 8. Pramoxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. selleckchem.com [selleckchem.com]

- 10. PRAMOXINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 11. Pramoxine hydrochloride CAS#: 637-58-1 [m.chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Pramoxine Hydrochloride | 637-58-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorelevant.com [biorelevant.com]

- 16. tandfonline.com [tandfonline.com]

- 17. biorelevant.com [biorelevant.com]

- 18. biorelevant.com [biorelevant.com]

- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 20. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jfda-online.com [jfda-online.com]

- 24. researchgate.net [researchgate.net]

- 25. scilit.com [scilit.com]

- 26. Simultaneous determination of pramoxine HCl and benzalkonium chloride in wound care solutions by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Pramoxine Hydrochloride

Introduction

Pramoxine hydrochloride is a high-efficacy topical anesthetic agent utilized extensively for the temporary relief of pain and itching associated with a variety of dermatological and anorectal conditions, including minor burns, insect bites, and hemorrhoids.[1][2][3] Unlike many common local anesthetics that are classified as amino-esters or amino-amides, pramoxine possesses a distinct chemical architecture centered around an aromatic ether and a morpholine moiety.[4][5][6] This structural uniqueness is not merely a point of chemical curiosity; it is fundamental to its mechanism of action and contributes to its favorable safety profile, particularly its low index of sensitization and minimal risk of cross-sensitization with other anesthetic classes.[4][7]

This guide provides a comprehensive analysis of the molecular structure of pramoxine hydrochloride, dissecting its constituent functional groups to elucidate their specific contributions to its physicochemical properties and pharmacological activity. We will explore the structure-activity relationship that governs its interaction with neuronal voltage-gated sodium channels and detail the analytical methodologies employed for its characterization.

Core Molecular Structure

Pramoxine hydrochloride is the salt form of the parent compound, pramoxine, facilitating its formulation into aqueous-based creams, lotions, and foams. The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | [8] |

| Molecular Formula | C₁₇H₂₈ClNO₃ | [8][9] |

| Molecular Weight | 329.9 g/mol | [8] |

| CAS Number | 637-58-1 | [8] |

The two-dimensional structure of pramoxine hydrochloride reveals a molecule comprised of three primary sections: a lipophilic aromatic head, a flexible linker chain, and a hydrophilic amine tail.

Functional Group Deconstruction and Causality

The pharmacological profile of pramoxine is a direct consequence of the interplay between its constituent functional groups. Each component has a defined role that contributes to the molecule's journey to its target site and its binding affinity.

Aromatic Ether (Lipophilic Head)

The 4-butoxyphenyl group constitutes the lipophilic domain of pramoxine. This region is characterized by two ether functional groups:

-

Butyl Ether: The CH₃CH₂CH₂CH₂-O- group imparts significant lipid solubility (lipophilicity) to the molecule.

-

Aryl Ether: The phenyl ring connected via an ether linkage to the propyl chain (-C₆H₄-O-CH₂-).

Causality: The primary role of this large, non-polar moiety is to facilitate the passage of the drug across the lipid-rich neuronal membrane.[4][8][10] Local anesthetics must penetrate this hydrophobic barrier to reach their site of action on the intracellular side of the voltage-gated sodium channel. The extent of lipophilicity is a key determinant of anesthetic potency; greater lipid solubility generally correlates with higher potency, as it enhances membrane permeation and concentration at the target site.

Propyl Alkane (Linker Chain)

A three-carbon propyl chain (-CH₂CH₂CH₂-) serves as a flexible linker connecting the lipophilic butoxyphenyl head to the hydrophilic morpholine tail.

Causality: This linker is not merely a spacer. Its length and flexibility are critical for orienting the lipophilic and hydrophilic ends of the molecule correctly for optimal interaction with the sodium channel protein.[6] The intermediate chain in local anesthetics is a well-established structural requirement, and variations in its length can significantly impact anesthetic activity.

Tertiary Amine within a Morpholine Ring (Hydrophilic/Ionizable Tail)

The terminal functional group is a morpholine ring, which is a heterocyclic compound featuring both an amine (tertiary) and an ether functional group. For the purposes of anesthetic activity, the tertiary nitrogen atom is the most critical feature.

Causality: This nitrogen atom has a pKa that allows it to exist in both a protonated (cationic, charged) and a deprotonated (neutral, uncharged) state at physiological pH.

-

The Uncharged Base: The neutral form is more lipophilic, enabling the molecule to cross the nerve cell membrane.

-

The Charged Cation: Once inside the neuron's axoplasm, an equilibrium is established, and the protonated, cationic form of the molecule binds to a specific site within the pore of the voltage-gated sodium channel.[8][10] This binding physically obstructs the channel.

The morpholine ring is a key differentiator from ester-type (e.g., procaine) and amide-type (e.g., lidocaine) anesthetics. This structural difference is the reason pramoxine does not typically exhibit cross-sensitivity with those agents.[4]

Hydrochloride Salt

Pramoxine is formulated as a hydrochloride salt (• HCl).

Causality: The free base form of pramoxine is an oily substance with low water solubility. Converting it to a hydrochloride salt by reacting it with hydrochloric acid protonates the morpholine nitrogen, creating a water-soluble and stable crystalline solid.[8][11] This is essential for creating stable, effective, and commercially viable pharmaceutical formulations like creams and lotions.

Integrated Mechanism of Action: A Structure-Function Synthesis

The anesthetic effect of pramoxine hydrochloride is achieved through a multi-step process dictated by its molecular structure.

-

Application & Equilibration: In a topical formulation, the water-soluble hydrochloride salt releases pramoxine. At physiological pH, it equilibrates into its uncharged base form.

-

Membrane Permeation: The lipophilic aromatic ether head allows the uncharged base to diffuse across the hydrophobic nerve cell membrane.

-

Intracellular Re-Protonation: Inside the axoplasm, the molecule re-equilibrates, and a portion becomes protonated again, forming the active cationic species.

-

Channel Binding & Blockade: The pramoxine cation accesses the voltage-gated sodium channel from the intracellular side. It binds to a specific receptor site within the channel's pore.[4][8][10]

-

Inhibition of Nerve Conduction: This binding stabilizes the channel in an inactive state, physically blocking the influx of sodium ions that is required for membrane depolarization.[2][3][10] By preventing depolarization, the initiation and conduction of nerve impulses (action potentials) are halted, resulting in a loss of sensation in the area of application.[8]

Analytical Protocols for Structural Verification and Quality Control

The identity, purity, and concentration of pramoxine hydrochloride in raw materials and finished products are typically confirmed using standard analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is the standard method for quantifying pramoxine HCl and detecting any impurities. The United States Pharmacopeia (USP) provides a validated method.

Objective: To determine the purity of a Pramoxine Hydrochloride sample and quantify its concentration.

Methodology:

-

Standard Preparation: Accurately weigh a quantity of USP Pramoxine Hydrochloride Reference Standard and dissolve it in the Mobile Phase to achieve a known concentration of approximately 0.5 mg/mL.[12]

-

Assay Preparation: Accurately weigh about 50 mg of the Pramoxine Hydrochloride sample, transfer to a 100-mL volumetric flask, and dissolve and dilute to volume with the Mobile Phase.[12]

-

Chromatographic System:

-

Instrument: A liquid chromatograph equipped with a UV detector set to 224 nm.[12]

-

Column: 4.6-mm × 25-cm column containing L1 packing (octadecyl silane chemically bonded to porous silica).[12]

-

Column Temperature: 40°C.[12]

-

Flow Rate: Approximately 2 mL/minute.[12]

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and a pH 7.5 phosphate buffer (55:45 ratio).[12]

-

-

Procedure:

-

Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

The retention time of the major peak in the Assay preparation must correspond to that of the Standard preparation.[12]

-

Calculate the percentage of C₁₇H₂₇NO₃·HCl in the sample by comparing the peak response of the Assay preparation to that of the Standard preparation.

-

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to confirm the identity of the compound by identifying its key functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.

Expected Characteristic Absorptions:

-

C-H (Aromatic): Peaks just above 3000 cm⁻¹

-

C-H (Aliphatic): Strong peaks just below 3000 cm⁻¹ (from butyl, propyl, and morpholine groups)

-

C-O (Aryl Ether): Strong, characteristic stretches typically in the 1270-1230 cm⁻¹ region

-

C-O (Alkyl Ether): Stretches in the 1150-1085 cm⁻¹ region (from morpholine and butyl ether)

-

C-N (Tertiary Amine): Stretches in the 1250-1020 cm⁻¹ range

-

N-H⁺ (Ammonium Salt): Broad absorption in the 2700-2250 cm⁻¹ region, characteristic of the hydrochloride salt.

The resulting spectrum serves as a molecular "fingerprint" that can be compared against a reference spectrum, such as those available in the NIST Chemistry WebBook, for positive identification.[13][14]

Synthesis Pathway Overview

A common laboratory and industrial synthesis of pramoxine involves a nucleophilic substitution reaction.

The synthesis generally proceeds by reacting 4-butoxyphenol with N-(3-chloropropyl)morpholine in the presence of a strong base like sodium hydroxide.[15][16] The base deprotonates the phenolic hydroxyl group of 4-butoxyphenol, creating a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon attached to the chlorine atom on N-(3-chloropropyl)morpholine, displacing the chloride ion and forming the aryl ether linkage. The resulting pramoxine free base is then reacted with hydrochloric acid to produce the final, stable hydrochloride salt.[4]

Conclusion

The molecular architecture of pramoxine hydrochloride is a deliberate and effective design that balances lipophilicity and hydrophilicity to achieve potent topical anesthesia. Its aromatic ether head facilitates entry into the nerve cell, while its ionizable morpholine tail anchors the molecule within the sodium channel, inducing a nerve block. The ether linkage, a departure from traditional anesthetic structures, is key to its distinct safety profile. This detailed understanding of its structure, functional groups, and mechanism of action is essential for researchers and professionals engaged in drug development, formulation, and clinical application.

References

-

PubChem. (n.d.). Pramoxine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

WebMD. (n.d.). Pramoxine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

- Clinical Profile of Pramoxine Hydrochloride USP: A Comprehensive Overview. (n.d.). [Source not provided in search results, URL unavailable].

- DrugBank. (n.d.). Pramoxine hydrochloride.

-

Pediatric Oncall. (n.d.). Pramoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

-

NIST. (n.d.). Pramoxine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Pramoxine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pramocaine. Retrieved from [Link]

-

NIST. (n.d.). Pramoxine hydrochloride IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pramoxine Hydrochloride-impurities. Retrieved from [Link]

-

PCCA. (n.d.). PRAMOXINE HYDROCHLORIDE USP. Retrieved from [Link]

- Google Patents. (n.d.). CN102675246B - Preparation method of pramoxine hydrochloride.

-

Patsnap. (n.d.). A kind of preparation method of pramoxine hydrochloride. Eureka. Retrieved from [Link]

-

Veeprho. (n.d.). Pramoxine Impurities and Related Compound. Retrieved from [Link]

- USP. (n.d.). Pramoxine Hydrochloride.

- Google Patents. (n.d.). CN106045942A - Preparation method of pramoxine hydrochloride.

-

NIH. (2025). Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Pramoxine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Articles [globalrx.com]

- 3. Pramoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Pramoxine hydrochloride | 637-58-1 [chemicalbook.com]

- 5. Pramoxine hydrochloride CAS#: 637-58-1 [amp.chemicalbook.com]

- 6. Innovative Hydrocortisone Acetate and Pramoxine Hydrochloride Topical Cream Formulations for Anorectal Conditions: Enhanced In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102675246B - Preparation method of pramoxine hydrochloride - Google Patents [patents.google.com]

- 8. Pramoxine Hydrochloride | C17H28ClNO3 | CID 73957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Abbott brand of pramoxine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. echemi.com [echemi.com]

- 12. Pramoxine Hydrochloride [drugfuture.com]

- 13. Pramoxine hydrochloride [webbook.nist.gov]

- 14. Pramoxine hydrochloride [webbook.nist.gov]

- 15. Pramocaine - Wikipedia [en.wikipedia.org]

- 16. A kind of preparation method of pramoxine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

The Genesis of a Gentler Anesthetic: A Technical History of Pramoxine Hydrochloride

This in-depth technical guide explores the discovery, development, and enduring legacy of pramoxine hydrochloride, a topical local anesthetic distinguished by its unique chemical structure and favorable safety profile. Developed for researchers, scientists, and drug development professionals, this document delves into the scientific underpinnings of pramoxine, from its synthesis and mechanism of action to the preclinical and clinical evidence that established its place in therapeutic arsenals.

Introduction: The Quest for Safer Local Anesthetics

The mid-20th century was a period of significant advancement in pharmacology, yet the quest for effective and safe local anesthetics was far from over.[1] Early local anesthetics, while groundbreaking, were often beset by issues of systemic toxicity, allergic reactions, and irritation. The prevailing chemical classes, amino esters and amino amides, while effective, presented a risk of cross-reactivity and sensitization. This clinical need spurred pharmaceutical research to explore novel chemical scaffolds that could deliver targeted, topical anesthesia with a minimized side effect profile. It was within this context of innovation and unmet medical need that pramoxine emerged from the laboratories of Abbott Laboratories.[2][3]

Discovery and Synthesis of Pramoxine: A Novel Chemical Entity

In 1953, researchers at Abbott Laboratories identified a promising new compound among a series of alkoxy aryl alkamine ethers: p-n-butoxyphenyl gammamorpholinopropyl ether, which would come to be known as pramoxine (also referred to as pramocaine).[2][3] What set pramoxine apart was its distinct chemical structure, which lacked the typical ester or amide linkage found in other local anesthetics of the era. This unique morpholine ether structure was a key factor in its reduced potential for cross-reactivity and sensitization.[4]

Chemical Synthesis of Pramoxine Hydrochloride

The synthesis of pramoxine hydrochloride has been approached through several methodologies, each with distinct advantages and considerations. A common pathway involves a two-step process:

Experimental Protocol: Synthesis of Pramoxine Hydrochloride

Step 1: Synthesis of 4-Butoxyphenol

-

To a reaction vessel, add hydroquinone and 1-bromobutane.[2]

-

The ether formation is carried out in the presence of a suitable base to yield 4-butoxyphenol.[2]

-

The product is then purified using standard laboratory techniques such as distillation or crystallization.

Step 2: Alkylation and Salt Formation

-

The synthesized 4-butoxyphenol is then alkylated with 4-(3-chloropropyl)morpholine.[2]

-

This reaction yields the pramoxine free base.

-

The free base is subsequently treated with hydrochloric acid to form the water-soluble salt, pramoxine hydrochloride, which is then isolated and purified.[3]

An alternative patented method describes the reaction of morpholine with 3-propylene chlorohydrin to form N-(3-chloropropyl) morpholine, which is then reacted with 4-butoxy phenol. This method, however, involves a chlorination step that can be less efficient and generate hazardous byproducts. More recent patented methods have focused on streamlining the process, improving yield and purity, and reducing the environmental impact by avoiding harsh chlorinating agents.

The choice of synthetic route is often dictated by factors such as precursor availability, desired purity, scalability, and environmental considerations. The hydrochloride salt form is preferred for pharmaceutical formulations due to its increased water solubility and stability.[3]

Diagram: Synthetic Pathway of Pramoxine Hydrochloride

Caption: A simplified representation of a common synthetic route to pramoxine hydrochloride.

Mechanism of Action and Pharmacological Profile

Pramoxine hydrochloride exerts its anesthetic effect through a well-established mechanism shared by other local anesthetics: the blockade of voltage-gated sodium channels in neuronal membranes.[2][5]

Interaction with Voltage-Gated Sodium Channels

Nerve impulse transmission is dependent on the influx of sodium ions through voltage-gated sodium channels, which leads to depolarization of the neuronal membrane and the propagation of an action potential. Pramoxine, in its non-ionized form, diffuses across the nerve cell membrane. Once inside the neuron, the ionized form of pramoxine binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions and thereby blocking both the initiation and conduction of nerve impulses.[2][5] The result is a localized and reversible numbing sensation.

Diagram: Mechanism of Action of Pramoxine Hydrochloride

Sources

- 1. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]

- 2. researchgate.net [researchgate.net]

- 3. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcadonline.com [jcadonline.com]

- 5. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Pramoxine Hydrochloride: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a comprehensive technical overview of pramoxine hydrochloride, a widely utilized topical anesthetic. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, mechanism of action, and practical applications of this compound. The information presented herein is grounded in authoritative sources to ensure scientific integrity and support further research and development endeavors.

Core Chemical Identity

Pramoxine hydrochloride is the hydrochloride salt of pramoxine, a morpholine derivative.[1] It is a well-established active pharmaceutical ingredient (API) primarily known for its local anesthetic and antipruritic (anti-itch) properties.[2][3]

Chemical Identifiers

A precise understanding of a compound's identity is fundamental for any scientific investigation. The following table summarizes the key chemical identifiers for pramoxine hydrochloride.

| Identifier | Value | Source(s) |

| CAS Number | 637-58-1 | [4][5][6][7] |

| IUPAC Name | 4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | [1][8] |

| Chemical Formula | C17H28ClNO3 | [1][6][9][10] |

| Molecular Weight | 329.86 g/mol | [4][6][11][12][13] |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | [1][2] |

| PubChem CID | 73957 | [1] |

| EINECS Number | 211-293-1 | [5][12][14] |

| UNII | 88AYB867L5 | [14][15] |

| InChI Key | SYCBXBCPLUFJID-UHFFFAOYSA-N | [1][12][14] |

Structural Representation

The chemical structure of pramoxine hydrochloride is integral to its function. The molecule consists of a butoxyphenoxy group linked by a propyl chain to a morpholine ring. The hydrochloride salt form enhances its solubility in aqueous media.

Caption: 2D structure of Pramoxine Hydrochloride.

Physicochemical Properties

The efficacy and formulation of a drug are heavily influenced by its physicochemical properties. Pramoxine hydrochloride is a white or almost white crystalline powder.[4]

| Property | Value | Source(s) |

| Melting Point | 170-174 °C | [4] |

| Solubility | Freely soluble in water and alcohol; slightly soluble in chloroform and methanol. | [4][5][11] |

| Appearance | White to off-white crystalline powder. | [4][13] |

Mechanism of Action

Pramoxine hydrochloride functions as a local anesthetic by blocking nerve conduction.[1] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane.

The mechanism can be summarized as follows:

-

Binding to Sodium Channels: Pramoxine hydrochloride binds to a specific site within the voltage-gated sodium channels.[1][13]

-

Inhibition of Sodium Influx: This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for the initiation and propagation of an action potential.[1][13]

-

Conduction Blockade: The resulting decrease in sodium permeability of the neuronal membrane leads to a blockade of nerve impulse conduction, producing a local anesthetic effect.[1][13]

Caption: Simplified workflow of Pramoxine HCl's anesthetic action.

Applications in Research and Drug Development

Pramoxine hydrochloride is primarily used in topical formulations for the temporary relief of pain and itching associated with various dermatological conditions.[1][16] Its applications include:

-

Minor skin irritations, cuts, and burns.[1]

-

Insect bites and rashes from poison ivy, oak, or sumac.[1]

-

Hemorrhoids and other anorectal conditions.[1]

Due to its distinct chemical structure, which is unrelated to ester or amide-type local anesthetics, pramoxine hydrochloride is a valuable alternative for patients who may have sensitivities to these other classes of anesthetics.[13] This low potential for cross-sensitization is a significant advantage in clinical practice.

Experimental Protocols

Solubility Determination

A standard protocol for determining the solubility of pramoxine hydrochloride involves the following steps:

-

Preparation of Saturated Solution: Add an excess amount of pramoxine hydrochloride to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of pramoxine hydrochloride in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility as the mass of solute dissolved in a given volume or mass of the solvent.

Caption: Workflow for determining the solubility of Pramoxine HCl.

Safety and Handling